molecular formula C20H17N5O4 B11625093 Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11625093
M. Wt: 391.4 g/mol
InChI Key: TUERQQJYVAJYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of N-(3-nitrophenyl)hydrazinecarbothioamide with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction proceeds through a series of steps including cyclization and condensation to form the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production further contributes to its anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17N5O4/c1-2-29-19(26)16-17(13-7-4-3-5-8-13)23-20-21-12-22-24(20)18(16)14-9-6-10-15(11-14)25(27)28/h3-12,18H,2H2,1H3,(H,21,22,23)

InChI Key

TUERQQJYVAJYGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.